molecular formula C21H26N4O3 B2977091 N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide CAS No. 898414-49-8

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide

Cat. No.: B2977091
CAS No.: 898414-49-8
M. Wt: 382.464
InChI Key: MOYMFQLHTDTACH-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide is a benzamide derivative characterized by a 3-nitrobenzoyl group linked to a substituted ethylamine scaffold. The ethylamine moiety features a 4-methylphenyl group and a 4-methylpiperazine ring, which confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-16-6-8-17(9-7-16)20(24-12-10-23(2)11-13-24)15-22-21(26)18-4-3-5-19(14-18)25(27)28/h3-9,14,20H,10-13,15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYMFQLHTDTACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of 4-methylphenyl-2-(4-methylpiperazin-1-yl)ethylamine with 3-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for maintaining the integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Halogens, nitrating agents, sulfonating agents

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Reduction: 3-amino-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

    Substitution: Various substituted derivatives depending on the electrophile used

    Hydrolysis: 3-nitrobenzoic acid and N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]amine

Scientific Research Applications

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For instance, it may inhibit the activity of a particular kinase, leading to downstream effects on cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2-amino-3-nitrophenyl)-3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzamide
  • Structure : Features a 3-nitrobenzamide core with a trifluoromethyl group and a 4-methylpiperazine substituent.
  • Synthesis: Synthesized via coupling of 1,2-diamino-3-nitrobenzene with 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoyl chloride under mild conditions .
N-(3-chlorophenethyl)-4-nitrobenzamide
  • Structure : Contains a 4-nitrobenzamide group linked to a 3-chlorophenethylamine chain.
  • Synthesis : Derived from 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride, characterized via NMR and UV spectroscopy .
  • Comparison : The 4-nitro position (vs. 3-nitro in the target compound) may alter electronic properties, affecting binding to biological targets.
N-((4-(2-(Dimethylamino)ethoxy)phenyl)methyl)-3-nitrobenzamide
  • Structure: Includes a dimethylaminoethoxy side chain attached to the benzamide core.
  • Comparison: The hydrophilic dimethylaminoethoxy group contrasts with the hydrophobic 4-methylpiperazine in the target compound, suggesting divergent solubility and pharmacokinetic profiles .

Physicochemical Properties

Key differences in substituents influence properties such as logP, solubility, and stability:

Compound Key Substituents logP (Predicted) Water Solubility
N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide 4-methylphenyl, 4-methylpiperazine ~3.2 Low (hydrophobic)
N-(2-amino-3-nitrophenyl)-3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzamide Trifluoromethyl, amino group ~2.8 Moderate
N-(3-chlorophenethyl)-4-nitrobenzamide 4-nitro, 3-chlorophenethyl ~2.5 Low
N-((4-(2-(Dimethylamino)ethoxy)phenyl)methyl)-3-nitrobenzamide Dimethylaminoethoxy ~1.9 High (ionizable amine)

Note: logP values estimated using fragment-based methods.

Biological Activity

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H24N4O3\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}_{3}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

  • Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria, particularly Staphylococcus aureus and Escherichia coli .
  • Cytotoxic Effects : Demonstrated cytotoxicity in several cancer cell lines, indicating potential as an anticancer agent.

Antimicrobial Activity

The compound was screened for antibacterial properties using standard methods such as the agar diffusion method. The results showed significant inhibition zones against tested bacterial strains.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Cytotoxicity Assays

In vitro studies have revealed that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa and MCF-7.

Cell LineIC50 (µM)
HeLa10
MCF-715

Case Studies

  • Study on Antimicrobial Properties :
    A study conducted by researchers evaluated the compound's effectiveness against various pathogens. The findings indicated that it could serve as a promising candidate for developing new antibiotics due to its potent activity against resistant strains .
  • Cytotoxicity in Cancer Research :
    Another study focused on the cytotoxic effects of the compound on different cancer cell lines. The results suggested that it induces apoptosis through the mitochondrial pathway, making it a potential lead for anticancer drug development .

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